molecular formula C18H20O4 B2671824 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate

Cat. No.: B2671824
M. Wt: 300.3 g/mol
InChI Key: UOUSVOLPRYKHCC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate” are not well-documented in the literature. More research is needed to understand its reactivity .

Scientific Research Applications

Synthesis and Structural Insights

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate, as a compound, does not feature directly in the available literature. However, research related to structurally similar compounds provides valuable insights into the scientific applications of such molecules, particularly in the fields of organic synthesis, material science, and catalysis.

  • Crystal Structures and Spectrometry Studies : The study of basic zinc carboxylate complexes reveals the structural intricacies of compounds with similar backbones, including those with pivalate groups. These findings are crucial for understanding the molecular architecture and potential reactivity of similar compounds (Clegg et al., 1991).

  • Reactions with Acid Anhydrides : Research on 3-acyl-substituted 2H-1-benzopyran-2-ones interacting with acid anhydrides highlights the synthetic pathways that could be relevant for modifying or synthesizing derivatives of this compound, providing insights into possible reaction conditions and outcomes (Bojilova et al., 1991).

  • Fluorescence and Metal Interaction Properties : The investigation into the fluorescence and metal interaction properties of racemic benzo[c]chromen derivatives opens up potential applications in developing fluorescence probes and understanding metal-ion sensing mechanisms, which could be relevant for similar compounds (Gülcan et al., 2022).

  • Catalyst-free Synthesis in Aqueous Media : Studies on catalyst-free synthesis of diversely substituted benzo[c]chromenes in aqueous media under microwave irradiation highlight sustainable and efficient methodologies that could potentially apply to the synthesis or modification of this compound derivatives, emphasizing green chemistry principles (He et al., 2012).

  • Oxidant-free Synthesis under Green Conditions : The development of oxidant-free synthesis methods for biologically significant compounds highlights a movement towards more sustainable and less hazardous chemical syntheses. This approach could be adapted for the synthesis of related compounds, providing a pathway to synthesize this compound derivatives with minimal environmental impact (Vachan et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the mechanism of action for “6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate” is not currently known .

Future Directions

The future directions for research on “6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-18(2,3)17(20)21-11-8-9-13-12-6-4-5-7-14(12)16(19)22-15(13)10-11/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUSVOLPRYKHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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